3-O-Benzyl-D-glucal
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Overview
Description
3-O-Benzyl-D-glucal is a derivative of D-glucal, an unsaturated sugar. It is characterized by the presence of a benzyl group attached to the oxygen atom at the third position of the glucal molecule. This compound is widely used in organic synthesis, particularly in the preparation of glycosides and other carbohydrate derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-Benzyl-D-glucal typically involves the benzylation of D-glucal. One common method includes the use of benzyl chloride and a base such as sodium hydride in a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
3-O-Benzyl-D-glucal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as thiols or amines.
Major Products
The major products formed from these reactions include benzylated derivatives, alcohols, aldehydes, and acids. These products are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
3-O-Benzyl-D-glucal is extensively used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of oligosaccharides and glycosides.
Biology: It is used in glycobiology research to study carbohydrate-protein interactions.
Industry: It is used in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-O-Benzyl-D-glucal involves its interaction with specific molecular targets. In biological systems, it can inhibit glycosidases by mimicking the natural substrates of these enzymes. This inhibition occurs through the formation of a stable enzyme-inhibitor complex, preventing the enzyme from catalyzing its normal reaction .
Comparison with Similar Compounds
Similar Compounds
- 3,4,6-Tri-O-benzyl-D-glucal
- 2,3,4,6-Tetra-O-benzyl-D-glucal
- 3-O-Benzyl-D-mannal
Uniqueness
3-O-Benzyl-D-glucal is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Compared to other benzylated glucals, it offers different steric and electronic properties, making it suitable for specific synthetic applications .
Properties
IUPAC Name |
2-(hydroxymethyl)-4-phenylmethoxy-3,4-dihydro-2H-pyran-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c14-8-12-13(15)11(6-7-16-12)17-9-10-4-2-1-3-5-10/h1-7,11-15H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEBLOVVXQGUNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C=COC(C2O)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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